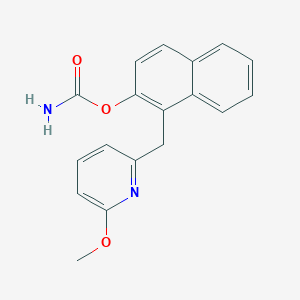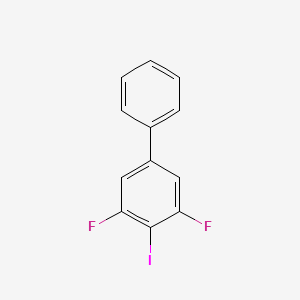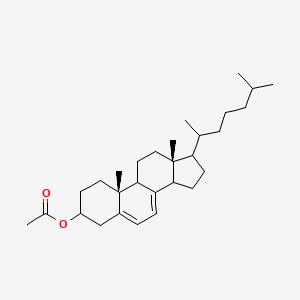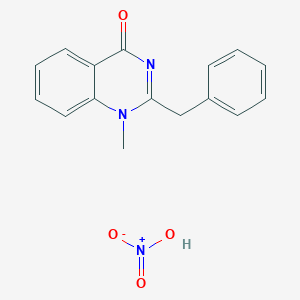
2-Benzyl-1-methylquinazolin-4(1H)-one nitrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzyl-1-methylquinazolin-4(1H)-one nitrate is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications. The nitrate form of this compound suggests it may have unique properties or enhanced solubility compared to its non-nitrate counterpart.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-1-methylquinazolin-4(1H)-one nitrate typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Methylation: Methylation of the nitrogen atom can be carried out using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
2-Benzyl-1-methylquinazolin-4(1H)-one nitrate can undergo various chemical reactions, including:
Oxidation: This could lead to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions might yield amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halides, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone oxides, while reduction could produce quinazolinone amines.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biological studies.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 2-Benzyl-1-methylquinazolin-4(1H)-one nitrate would depend on its specific biological or chemical activity. It might interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to changes in cellular processes or chemical reactions.
相似化合物的比较
Similar Compounds
2-Benzylquinazolin-4(1H)-one: Lacks the methyl and nitrate groups.
1-Methylquinazolin-4(1H)-one: Lacks the benzyl and nitrate groups.
Quinazolin-4(1H)-one: The parent compound without any substitutions.
Uniqueness
2-Benzyl-1-methylquinazolin-4(1H)-one nitrate is unique due to the presence of both benzyl and methyl groups, as well as the nitrate moiety. These substitutions can significantly alter its chemical and biological properties compared to similar compounds.
属性
分子式 |
C16H15N3O4 |
|---|---|
分子量 |
313.31 g/mol |
IUPAC 名称 |
2-benzyl-1-methylquinazolin-4-one;nitric acid |
InChI |
InChI=1S/C16H14N2O.HNO3/c1-18-14-10-6-5-9-13(14)16(19)17-15(18)11-12-7-3-2-4-8-12;2-1(3)4/h2-10H,11H2,1H3;(H,2,3,4) |
InChI 键 |
QZXIIEAYTXBZOV-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2C(=O)N=C1CC3=CC=CC=C3.[N+](=O)(O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


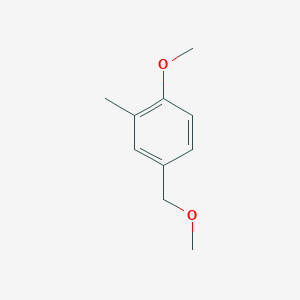
![(S)-8-Fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B14771181.png)

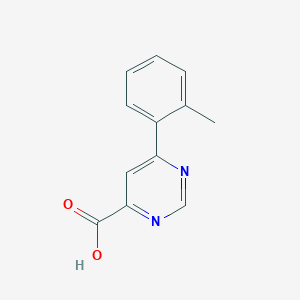
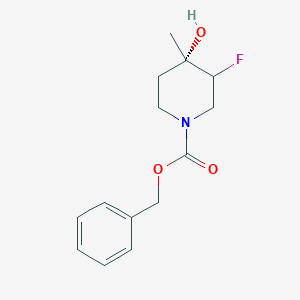
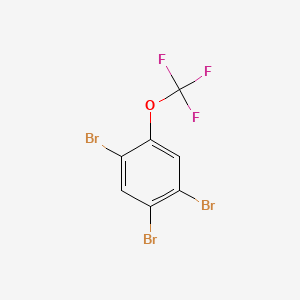


![1-[6-Chloro-1-(1,1,1-trifluoropropan-2-yl)imidazo[4,5-c]pyridin-2-yl]ethanol](/img/structure/B14771225.png)
